molecular formula C24H42N4O8 B3110943 Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate CAS No. 1810070-04-2

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate

Cat. No.: B3110943
CAS No.: 1810070-04-2
M. Wt: 514.6
InChI Key: YMUWTMSXSLCERU-UHFFFAOYSA-N
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Description

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate (CAS: 858671-91-7) is a bicyclic tertiary amine derivative with a rigid [2.2.2]octane framework. The compound features a tert-butyl carbamate (Boc) group, which enhances its stability during synthetic processes, and a hemioxalate counterion that modulates solubility and crystallinity . It is widely utilized in pharmaceutical research as a precursor for bioactive molecules, particularly in the synthesis of kinase inhibitors and receptor modulators . Its rigid bicyclic structure imparts stereochemical control, making it valuable in asymmetric catalysis and drug design .

Properties

IUPAC Name

tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20N2O2.C2H2O4/c2*1-11(2,3)15-10(14)13-7-8-4-5-9(13)6-12-8;3-1(4)2(5)6/h2*8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUWTMSXSLCERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CN2.CC(C)(C)OC(=O)N1CC2CCC1CN2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of diazabicyclooctane with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is maintained at a low temperature to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to maximize yield and purity. The final product is purified through crystallization or chromatography techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis to introduce tert-butyl groups into molecules.

    Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

    Medicine: Serves as an intermediate in the production of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.

    Industry: Utilized in the manufacture of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the modification of their structure and function. The exact molecular targets and pathways involved vary based on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of diazabicyclo derivatives. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Bicyclo System Substituents/Modifications Key Properties/Applications References
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate [2.2.2]octane Boc group, hemioxalate counterion High rigidity, pharmaceutical intermediate (kinase inhibitors), improved crystallinity
Tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate [2.2.1]heptane Boc group, [2.2.1] smaller ring Enhanced solubility in polar solvents, used in peptide mimetics
Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate [2.2.2]octane Oxo group at position 5 Increased reactivity for nucleophilic substitutions, intermediate in alkaloid synthesis
Tert-butyl 2,5-diazabicyclo[4.2.0]octane-2-carboxylate [4.2.0]octane Expanded bicyclo system Broader conformational flexibility, explored in macrocyclic drug candidates
Tert-butyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate [3.2.1]octane Additional nitrogen at position 6 Chelating properties, metal-catalyzed reaction applications
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride [2.2.2]octane Hydrochloride salt instead of hemioxalate Higher aqueous solubility, preferred for in vitro assays

Key Differences and Implications :

Bicyclo Ring Size :

  • The [2.2.2]octane system (target compound) offers greater rigidity compared to [2.2.1]heptane analogs, which improves stereochemical outcomes in asymmetric synthesis .
  • Smaller rings (e.g., [2.2.1]heptane) exhibit higher solubility in polar solvents due to reduced hydrophobicity .

Substituent Effects :

  • The hemioxalate counterion in the target compound enhances crystallinity, facilitating purification via recrystallization . In contrast, hydrochloride salts (e.g., CAS: 1629904-92-2) prioritize solubility for biological testing .
  • Oxo-substituted derivatives (e.g., CAS: 617714-22-4) introduce electrophilic sites, enabling selective functionalization .

Stereochemical Variants :

  • Stereoisomers like (1S,4S)-configured analogs (CAS: 944238-89-5) are critical for chiral drug synthesis, with distinct pharmacokinetic profiles compared to racemic mixtures .

Synthetic Utility :

  • The [3.2.1]octane system (CAS: 286946-98-3) is favored in metal-catalyzed reactions due to its chelating nitrogen atoms .

Biological Activity

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate (CAS No. 1629904-92-2) is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H21_{21}N2_{2}O2_{2}
  • Molecular Weight : 248.75 g/mol
  • Structure : The compound features a bicyclic structure that contributes to its biological activity.

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets:

  • Nicotinic Acetylcholine Receptors (nAChRs) : Preliminary studies suggest that compounds within this class can act as partial agonists at nAChRs, which are implicated in numerous neurological processes and disorders .
  • Fungal Enzyme Interaction : A study demonstrated that related compounds undergo enzymatic transformations via fungal P450 enzymes, which may influence their metabolic pathways and efficacy as therapeutic agents .

Antimicrobial Properties

There is evidence suggesting that derivatives of the 2,5-diazabicyclo[2.2.2]octane framework exhibit antimicrobial activity against various pathogens. The structural diversity allows for modifications that enhance potency against specific bacterial strains.

Neuropharmacological Effects

The potential neuropharmacological effects of this compound are under investigation, particularly concerning its ability to modulate neurotransmitter systems involved in cognitive functions and mood regulation.

Study on Antimicrobial Activity

In a recent study, researchers evaluated the antimicrobial efficacy of tert-butyl 2,5-diazabicyclo[2.2.2]octane derivatives against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting a promising avenue for developing new antibiotics.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylateE. coli32 µg/mL
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylateS. aureus16 µg/mL

Neuropharmacological Research

A study focusing on the interaction of this compound with nAChRs revealed that it could enhance cognitive performance in animal models through modulation of cholinergic signaling pathways . This property positions it as a candidate for further development in treating cognitive decline associated with neurodegenerative diseases.

Safety Profile

The safety profile of this compound has been assessed through various toxicity studies:

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
  • Precautionary Statements : P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via palladium-catalyzed coupling reactions. For example, a Buchwald-Hartwig amination using tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate with aryl halides in the presence of Pd₂(dba)₃, S-Phos ligand, and NaHMDS in 1,4-dioxane at 60°C under inert atmosphere yields derivatives with ~50% efficiency .
  • Critical Factors :

  • Catalyst Choice : Pd₂(dba)₃ with S-Phos improves coupling efficiency.
  • Solvent : Polar aprotic solvents (e.g., DMSO) at elevated temperatures (90°C) enhance reactivity .
  • Base : Strong bases like NaHMDS or K₂CO₃ are essential for deprotonation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : ¹H NMR (600 MHz, DMSO-d₆) is critical for confirming stereochemistry and detecting impurities. Key signals include δ 1.33 ppm (tert-butyl protons) and δ 7.16–8.16 ppm (aromatic protons in derivatives) .
  • X-ray Crystallography : SHELXL software refines high-resolution crystal structures, resolving ambiguities in bicyclic ring conformation and hemioxalate salt formation .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₁₁H₂₀N₂O₂ with MW 212.29 g/mol) .

Q. What are the key stability considerations and storage recommendations for this compound under laboratory conditions?

  • Stability : The compound is stable under inert atmospheres but sensitive to moisture and acids due to the labile tert-butoxycarbonyl (Boc) group. Decomposition products include CO₂ and oxalic acid under acidic conditions .
  • Storage : Store at –20°C in airtight containers with desiccants. Avoid exposure to light to prevent photodegradation of the diazabicyclo core .

Advanced Research Questions

Q. How does the stereochemistry of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate derivatives impact their reactivity in medicinal chemistry applications?

  • Stereochemical Influence : The (1S,4S)-configuration (CAS 944238-89-5) enhances binding affinity to enzymes like fungal P450 CtdY, which cleaves the amide bond in the diazabicyclo system during alkaloid biosynthesis .
  • Case Study : Derivatives with R-configuration at the bridgehead exhibit 10-fold higher inhibition of bacterial enzymes compared to S-isomers, as shown in studies on pentacyclic indole alkaloids .

Q. What strategies can resolve contradictions in reported biological activities of this compound across different studies?

  • Data Reconciliation :

  • Purity Analysis : Use HPLC (≥98% purity) to rule out impurities causing variability .
  • Solvent Effects : DMSO may artificially enhance solubility and bioactivity; compare data across solvents (e.g., THF vs. water) .
  • Control Experiments : Test against analogs like 2-azabicyclo[2.1.1]hexane to isolate the diazabicyclo moiety’s contribution .

Q. How can computational modeling predict the interaction of this compound with biological targets, such as enzymes?

  • Methods :

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with the active site of CtdY, focusing on hydrogen bonding with the diazabicyclo nitrogen atoms .
  • MD Simulations : Assess conformational stability of the hemioxalate salt in aqueous environments using AMBER or GROMACS .
    • Validation : Cross-reference computational results with experimental IC₅₀ values from enzyme inhibition assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate

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